(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
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Description
(Z)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as a piperazine derivative and has been shown to have promising therapeutic effects in various diseases.
Scientific Research Applications
Genetics and Biochemistry
Pyrimidine bases such as cytosine, thymine, and uracil are crucial in DNA and RNA, forming complementary base pairs with purines. This facilitates the storage and transmission of genetic information .
Antimicrobial Applications
Pyrimidine derivatives have been found to possess antimicrobial properties, making them useful in the development of new antibiotics .
Anticancer Therapeutics
Some pyrimidine derivatives are used in the treatment of leukemia and have antitumor activities. They may be involved in the synthesis of drugs targeting various cancers .
Anti-inflammatory Agents
The inhibitory action of certain pyrimidine derivatives against inflammatory mediators makes them potential candidates for anti-inflammatory drugs .
Antiviral and Antimalarial
These compounds have shown promise in treating viral infections and malaria, contributing to the development of antiviral and antimalarial medications .
Analgesic Properties
Pyrimidine derivatives can act as pain relievers due to their analgesic effects .
Agricultural Chemicals
They are used in plant growth regulators and herbicides, contributing to agricultural productivity .
Thyroid Medication Production
Some derivatives are involved in producing thyroid drugs, addressing various thyroid-related conditions .
properties
IUPAC Name |
(Z)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c28-22(9-8-18-5-4-10-23-16-18)27-13-11-26(12-14-27)21-15-20(24-17-25-21)19-6-2-1-3-7-19/h1-10,15-17H,11-14H2/b9-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSHXHVYXXNGOJ-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)/C=C\C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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